Cefditoren sodium salt

描述

Cefditoren sodium salt is a broad-spectrum third-generation cephalosporin antibiotic. It is commonly used to treat infections caused by Gram-positive and Gram-negative bacteria, particularly those resistant to other antibiotics . This compound is effective against a variety of bacterial infections, including community-acquired pneumonia, chronic bronchitis, pharyngitis, tonsillitis, and uncomplicated skin and skin-structure infections .

准备方法

Synthetic Routes and Reaction Conditions

Cefditoren sodium salt is synthesized through a series of chemical reactions involving the formation of the β-lactam ring, which is crucial for its antibacterial activity . The synthesis typically involves the following steps:

Formation of the β-lactam ring: This is achieved through the cyclization of a suitable precursor.

Introduction of the aminothiazole group: This group enhances the activity against Gram-negative organisms.

Addition of the methylthiazole group: This group enhances the activity against Gram-positive organisms.

Incorporation of the methoxyimino group: This group provides stability against β-lactamases.

Formation of the pivoxil ester group: This group enhances oral bioavailability.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Fermentation: Production of the precursor molecules through microbial fermentation.

Chemical synthesis: Stepwise chemical reactions to form the final compound.

Purification: Techniques such as crystallization and chromatography to purify the compound.

Formulation: Conversion of the pure compound into a suitable dosage form, such as tablets or capsules.

化学反应分析

2.1. Formation of Cefditoren Core

-

Starting Material : The synthesis often begins with 7-amino-3-cephem-4-carboxylic acid (7-ATCA) as a precursor.

-

Reagents : Common reagents include active esters and phase transfer catalysts like tetrabutylammonium bromide.

-

Conditions : The reaction usually occurs under alkaline conditions, often requiring temperatures between 0°C and 20°C.

2.2. Conversion to Sodium Salt

-

Sodium Salt Formation : The conversion of cefditoren acid to its sodium salt involves the addition of sodium isooctanoate under strong alkaline conditions. This step is crucial as it can lead to the degradation of amide bonds if not carefully controlled.

-

By-products : The reaction can yield various by-products, including E-type isomers and dimers, which complicate purification processes .

3.1. Reaction with Iodomethyl Pivalate

One of the significant reactions in the synthesis of cefditoren pivoxil from cefditoren sodium salt involves iodomethyl pivalate:

-

Reaction Overview :

-

Conditions : This reaction typically requires low temperatures (around -10°C) to minimize side reactions and enhance yield.

3.2. Impurity Formation

The synthesis process can lead to various impurities, including:

-

E-type isomers

-

Open-loop dimers

-

Other structural isomers

These impurities can significantly affect the pharmacological efficacy and safety profile of the final product .

Research Findings on Reaction Conditions

Research has shown that optimizing reaction conditions is vital for maximizing yield and purity:

4.1. Temperature Control

Maintaining low temperatures during critical steps (e.g., during the reaction with iodomethyl pivalate) is essential to reduce unwanted side reactions and improve selectivity for desired products.

4.2. pH Regulation

The pH of the reaction mixture must be carefully monitored, as deviations from optimal pH ranges can lead to increased by-product formation and reduced yield.

4.3. Catalyst Efficiency

科学研究应用

Cefditoren pivoxil is a cephalosporin antibiotic used to treat mild to moderate bacterial infections in adults and adolescents (12 years of age or older) . Cefditoren functions by inhibiting bacterial cell wall synthesis through its affinity for penicillin-binding proteins (PBPs) . It is stable against many common beta-lactamases and has a broad spectrum of activity against gram-positive and gram-negative aerobes .

Indications and Usage

Cefditoren pivoxil is prescribed for the treatment of the following infections when caused by susceptible strains of the designated microorganisms :

- Acute Bacterial Exacerbation of Chronic Bronchitis: Caused by Haemophilus influenzae (including ß-lactamase-producing strains), Haemophilus parainfluenzae (including ß-lactamase producing strains), Streptococcus pneumoniae (penicillin susceptible strains only), or Moraxella catarrhalis (including ß-lactamase-producing strains) .

- Community-Acquired Pneumonia: Caused by Haemophilus influenzae (including ß-lactamase-producing strains), Haemophilus parainfluenzae (including ß-lactamase-producing strains), Streptococcus pneumoniae (penicillin-susceptible strains only), or Moraxella catarrhalis (including ß-lactamase producing strains) .

- Pharyngitis/Tonsillitis: Caused by Streptococcus pyogenes . Cefditoren pivoxil is effective in eradicating Streptococcus pyogenes from the oropharynx .

- Uncomplicated Skin and Skin-Structure Infections: Caused by Staphylococcus aureus (including ß-lactamase-producing strains) or Streptococcus pyogenes .

To reduce the development of drug-resistant bacteria, cefditoren pivoxil should only be used to treat infections proven or strongly suspected to be caused by susceptible bacteria .

Spectrum of Activity

Cefditoren is active against a variety of gram-positive and gram-negative bacteria .

Aerobic Gram-Positive Microorganisms:

- Staphylococcus aureus (methicillin-susceptible strains, including ß-lactamase-producing strains)

*Note: Cefditoren is inactive against methicillin-resistant Staphylococcus aureus . - Streptococcus pneumoniae (penicillin-susceptible strains only)

- Streptococcus pyogenes

Aerobic Gram-Negative Microorganisms:

- Haemophilus influenzae (including ß-lactamase-producing strains)

- Haemophilus parainfluenzae (including ß-lactamase-producing strains)

- Moraxella catarrhalis (including ß-lactamase-producing strains)

In vitro data shows cefditoren exhibits minimum inhibitory concentrations (MICs) of ≤0.125 µg/mL against most (≥90%) strains of the following bacteria :

Clinical Studies

A study investigated the clinical efficacy of cefditoren pivoxil granule therapy in pediatric sinusitis infections and its in vitro antibacterial activity against clinically isolated strains . Oral doses of 3 and 5 mg/kg of cefditoren pivoxil were clinically effective at high percentages, 85.1% and 89.5%, respectively, of treated patients . Cefditoren pivoxil at 3 mg/kg orally was clinically effective in 80.8% of patients with penicillin-intermediate Streptococcus pneumoniae (PISP) infections, 80.0% of those with penicillin-susceptible Streptococcus pneumoniae (PSSP) infections, 81.8% of those with H. influenzae infections, and 78.3% of those with M. (B.) catarrhalis infections among the infections by major causative agents .

Dosage and Administration

Typical oral dosages of Cefditoren Pivoxil :

- Acute bacterial exacerbation of chronic bronchitis: 400 mg twice a day for 10 days.

- Community-acquired pneumonia: 400 mg twice a day for 14 days

- Tonsillitis/Pharyngitis and Uncomplicated Skin or Soft Tissue Infection: 200 mg twice a day for 10 days.

作用机制

The bactericidal activity of cefditoren sodium salt results from the inhibition of cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria . This compound is stable in the presence of various β-lactamases, including penicillinases and some cephalosporinases, which enhances its effectiveness against resistant strains .

相似化合物的比较

Cefditoren sodium salt is compared with other third-generation cephalosporins, such as:

Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria.

Cefotaxime: Effective against Gram-negative bacteria and used in severe infections.

Ceftazidime: Notable for its activity against Pseudomonas aeruginosa.

Uniqueness

This compound is unique due to its balanced antimicrobial spectrum, high oral bioavailability, and stability against β-lactamases. It is particularly effective against respiratory pathogens, making it a valuable option for treating community-acquired infections .

生物活性

Cefditoren sodium salt is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity against various gram-positive and gram-negative bacteria. This article delves into its biological activity, mechanism of action, pharmacokinetics, and clinical applications, supported by data tables and relevant research findings.

Cefditoren exerts its bactericidal effects primarily through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the peptidoglycan biosynthesis in bacterial cell walls. The binding affinity of cefditoren to PBPs disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death .

Spectrum of Activity

Cefditoren is effective against a range of pathogens, including:

-

Gram-Positive Bacteria :

- Staphylococcus aureus (methicillin-susceptible strains)

- Streptococcus pneumoniae (penicillin-susceptible strains)

- Streptococcus pyogenes

-

Gram-Negative Bacteria :

- Haemophilus influenzae (including β-lactamase-producing strains)

- Klebsiella pneumoniae

The antibiotic is notably stable against various β-lactamases, making it effective in treating infections caused by resistant strains .

Pharmacokinetics

Cefditoren sodium is administered orally as cefditoren pivoxil, which is converted to cefditoren in the body. Key pharmacokinetic parameters include:

- Bioavailability : Approximately 14% under fasting conditions and 16.1% with a low-fat meal.

- Half-Life : Approximately 2 hours.

- Distribution : Cefditoren is widely distributed in body tissues and fluids, achieving therapeutic concentrations in respiratory tract secretions .

Clinical Applications

Cefditoren is primarily indicated for the treatment of:

- Respiratory tract infections

- Skin infections

- Urinary tract infections

Its clinical efficacy has been demonstrated in various studies, showcasing its ability to reduce infection rates effectively.

Data Table: Efficacy Against Common Pathogens

| Pathogen | Cefditoren Activity | Resistance Mechanisms |

|---|---|---|

| Staphylococcus aureus | Susceptible | Methicillin-resistant strains |

| Streptococcus pneumoniae | Susceptible | Penicillin-resistant strains |

| Haemophilus influenzae | Susceptible | β-lactamase production |

| Klebsiella pneumoniae | Susceptible | Variable resistance |

Case Studies and Research Findings

-

Efficacy in Respiratory Infections :

A clinical trial evaluated the use of cefditoren in patients with community-acquired pneumonia. Results indicated a significant reduction in symptoms and bacterial load compared to placebo groups, highlighting its effectiveness in respiratory infections . -

Safety Profile :

In a study assessing the safety of cefditoren in patients with mild hepatic impairment, results showed no significant adverse effects or need for dosage adjustments, indicating a favorable safety profile for this population . -

Comparative Studies :

Comparative studies have shown that cefditoren exhibits similar or superior efficacy compared to other antibiotics like amoxicillin-clavulanate for treating acute exacerbations of chronic bronchitis .

属性

CAS 编号 |

104146-53-4 |

|---|---|

分子式 |

C19H18N6NaO5S3+ |

分子量 |

529.6 g/mol |

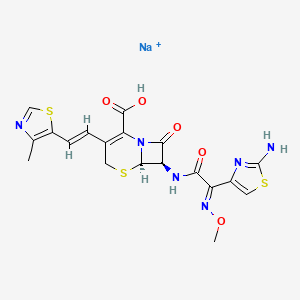

IUPAC 名称 |

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/b4-3+,24-12+;/t13-,17-;/m1./s1 |

InChI 键 |

VFUMWBZIKOREOO-ZSCWKNKWSA-N |

SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |

手性 SMILES |

CC1=C(SC=N1)/C=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na+] |

规范 SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Na+] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

cefditoren cefditoren, sodium salt, (6R-(3(Z),6alpha,7beta(Z)))-isomer ME 1206 ME-1206 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。